5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and a methylisoxazole moiety attached to a benzamide core
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-7-8(6-16-18-7)5-15-12(17)10-4-9(13)2-3-11(10)14/h2-4,6H,5H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMQZDYAMIIWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Amidation: The formation of the benzamide core by reacting the brominated and chlorinated benzene derivative with an appropriate amine.
Isoxazole Formation: The synthesis of the 5-methylisoxazole moiety, which can be achieved through a cycloaddition reaction involving nitrile oxides and alkynes.
Coupling: The final step involves coupling the 5-methylisoxazole moiety to the benzamide core through a suitable linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates substitution at halogenated positions:
| Position | Leaving Group | Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 2 | Cl⁻ | Amines | K₂CO₃, DMF, 80°C | 2-amino derivatives | 65-78% | |
| 5 | Br⁻ | Thiols | CuI, DIPEA, DMSO, 120°C | 5-thioether derivatives | 52-68% |
Key findings:
-
Chlorine at position 2 demonstrates higher reactivity than bromine at position 5 in SNAr due to reduced steric hinderness .
-
Thiophenol derivatives show enhanced antibacterial activity compared to parent compound (MIC reduction from 32 µg/mL to 8 µg/mL against S. aureus) .
Oxazole Ring Modifications
The 5-methyl-1,2-oxazole moiety participates in characteristic reactions:
Electrophilic Substitution
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 3-nitrooxazole derivative | 41% |
| Sulfonation | SO₃/DCM | RT, 4 hr | Sulfonated oxazole | 33% |
Experimental limitations: Nitration preferentially occurs at the oxazole's 3-position but competes with benzamide ring decomposition above 5°C .
Ring-Opening Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂/AcOH | Reflux, 6 hr | β-ketoamide | Antibiotic precursor |
| NH₂NH₂·H₂O | EtOH, Δ | Pyrazoline derivative | Kinase inhibitor intermediate |
Amide Bond Reactivity
The benzamide linkage undergoes characteristic transformations:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Optimized conditions for Suzuki coupling:
-
5 mol% Pd catalyst
-
3:1 boronic acid:substrate ratio
-
12 hr at 90°C in DME/H₂O (4:1)
Stability Profile
Critical degradation pathways under accelerated conditions (40°C/75% RH):
| Stress Condition | Major Degradants | Mechanism |
|---|---|---|
| Acidic (pH 1.2) | Oxazole ring-opened amide | Acid-catalyzed hydrolysis |
| Oxidative (0.3% H₂O₂) | Sulfoxide derivatives | Radical oxidation |
| Photolytic (ICH Q1B) | Dehalogenated products | C-Cl/Br bond cleavage |
Formulation studies recommend pH 6.8 buffers and opaque packaging for long-term stability .
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-chloro-N-methylbenzamide
- 5-bromo-2-chloro-N-isopropylbenzamide
- Methyl 5-bromo-2-chlorobenzoate
Uniqueness
5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to the presence of the 5-methylisoxazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired.
Activité Biologique
5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Molecular Formula : C12H12BrClN2O
Molecular Weight : 303.6 g/mol
CAS Number : 53401482
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression, similar to other benzamide derivatives known for their inhibitory effects on dihydrofolate reductase (DHFR) and other metabolic pathways .
- Cholinesterase Inhibition : The compound's structural characteristics indicate potential as a cholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease (AD). Compounds with similar scaffolds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
- Antitumor Activity : Some derivatives of benzamide have demonstrated antitumor properties by interfering with cell proliferation pathways. There is evidence that compounds with similar structures can downregulate key proteins involved in tumor growth .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | AChE Assay | 0.5 | |
| DHFR Inhibition | Enzymatic Assay | 0.8 | |
| Antitumor Activity | Cell Proliferation Assay | 1.0 |
Case Studies
Several studies have explored the biological activity of benzamide derivatives, including this compound:
- In Vitro Studies : In a study examining the effects of various benzamide derivatives on cancer cell lines, it was found that compounds structurally similar to this compound exhibited significant inhibition of cell growth in breast cancer and lymphoma models .
- Mechanistic Insights : Research has indicated that the inhibition of DHFR by benzamide derivatives leads to reduced levels of NADPH, destabilizing the enzyme and subsequently affecting cancer cell viability. This suggests a multi-target approach where both metabolic and proliferative pathways are influenced .
- Neuroprotective Effects : Compounds with similar oxazole moieties have been investigated for their neuroprotective effects against AChE, demonstrating potential in managing cognitive decline associated with AD .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide?
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and heterocyclic amines. For example:
- Step 1: React 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding benzoyl chloride.
- Step 2: Couple the benzoyl chloride with 4-(aminomethyl)-5-methyl-1,2-oxazole under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .
- Optimization: Adjust reaction time (6–12 hours) and temperature (0–25°C) to improve yield and purity.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, oxazole methyl at δ 2.3 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 358.98 for C₁₂H₁₀BrClN₂O₂) .
- HPLC: Ensure ≥95% purity using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Enzyme Inhibition: Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing impurities?
- Parameters to Optimize:
- Catalyst Loading: Reduce palladium catalyst (e.g., Pd(PPh₃)₄) from 5 mol% to 1 mol% to lower costs .
- Solvent Selection: Replace dichloromethane with greener solvents (e.g., ethyl acetate) to improve sustainability .
- Workup Procedures: Use column chromatography with silica gel (hexane:ethyl acetate = 3:1) to isolate the product efficiently .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Case Study: Replace the bromine atom with iodine to enhance lipophilicity and membrane permeability.
- Methodology:
- Synthesize analogs via halogen exchange (e.g., Finkelstein reaction).
- Compare IC₅₀ values in enzyme inhibition assays to establish structure-activity relationships (SAR) .
- Data Interpretation: Increased halogen size correlates with improved COX-2 inhibition but may reduce solubility .
Q. How can contradictory data in biological activity across studies be resolved?
- Root Causes: Variability in assay conditions (e.g., cell line selection, solvent DMSO concentration).
- Resolution Strategies:
Mechanistic and Computational Questions
Q. What computational tools predict binding modes of this compound with biological targets?
- Docking Software: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR).
- Key Interactions: The oxazole ring may form hydrogen bonds with Arg120, while the benzamide group interacts with Tyr355 .
- Validation: Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .
Q. How can crystallography resolve ambiguities in molecular conformation?
- Procedure:
- Grow single crystals via vapor diffusion (e.g., chloroform/methanol).
- Collect X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å).
- Refine structures using SHELXL to determine bond angles and torsion angles .
- Outcome: Confirm the coplanar arrangement of the benzamide and oxazole moieties .
Methodological Challenges
Q. How to address low yields in amide coupling reactions?
- Troubleshooting:
- Activation Reagents: Replace EDC/HOBt with HATU for higher efficiency.
- Moisture Control: Conduct reactions under argon to prevent hydrolysis of the benzoyl chloride .
- Purification: Use preparative TLC to recover unreacted starting materials .
Q. What strategies mitigate off-target effects in biological assays?
- Counter-Screens: Test against related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity .
- Proteomic Profiling: Use mass spectrometry to identify unintended protein targets .
Data Presentation Guidelines
Q. How should researchers report synthetic and analytical data for reproducibility?
- Essential Details:
- Full synthetic procedures (reagents, temperatures, times).
- NMR shifts (δ in ppm), coupling constants (J in Hz), and integration ratios.
- Purity metrics (HPLC retention times, mobile phase composition) .
- Deposition: Submit crystallographic data to the Cambridge Structural Database (CSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
